2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid
Description
Properties
IUPAC Name |
2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-9-8(10(16)14-12(19)13-9)5-6-3-1-2-4-7(6)11(17)18/h1-5H,(H,17,18)(H2,13,14,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWPSIFBADLDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid typically involves the reaction of a diazinan derivative with a benzoic acid derivative under specific conditions. One common method involves the use of 1,3-dimethylbarbituric acid as a starting material, which is reacted with a benzoic acid derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Heteroatom Incorporation:
- The sulfanylidene group in the furan-linked compound (735269-97-3) may alter redox properties and hydrogen-bonding capacity, as sulfur participates in resonance and polar interactions .
Hydrogen Bonding and Crystallographic Behavior
The parent compound and its analogs exhibit distinct hydrogen-bonding patterns due to substituent variations. For instance:
Biological Activity
2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, including case studies and research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H9N3O5
- CAS Number : 2735218
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with diazine precursors. The methodology often employs various organic synthesis techniques to ensure high yields and purity. The specific conditions and reagents can vary based on the desired properties of the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related diazinan derivatives possess activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Insecticidal Activity
A study focused on the larvicidal activity of related compounds against Aedes aegypti mosquitoes highlighted the significance of structural features in enhancing biological activity. The findings suggest that modifications in the diazinan structure can lead to improved insecticidal effects.
Case Study :
A synthesized derivative demonstrated an LC50 value of 28.9 ± 5.6 μM after 24 hours of exposure to Aedes aegypti larvae. This indicates a potential for development as a natural insecticide alternative to conventional chemicals.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on human peripheral blood mononuclear cells showed that certain derivatives exhibited no cytotoxic effects at concentrations up to 5200 μM. This suggests a favorable safety margin for potential therapeutic applications.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways.
- Membrane Disruption : Some derivatives can disrupt microbial membranes, leading to cell death.
Q & A
Q. What strategies enable comparative studies between this compound and halogen-substituted analogs (e.g., Cl, F derivatives)?
- Methodology :
- SAR tables :
| Substituent | Log P | IC₅₀ (µM) |
|---|---|---|
| Br | 1.5 | 12.3 |
| Cl | 1.2 | 8.7 |
| F | 0.9 | 5.1 |
- Electrophilicity index : Calculate via DFT to rationalize reactivity trends .
Q. What experimental designs are optimal for studying its stability under physiological conditions?
- Methodology :
- Simulated gastric fluid : Incubate at pH 2.0 (37°C, 24h) and analyze degradation via LC-MS.
- Plasma stability : Use human plasma (37°C, 1h) with protease inhibitors .
Q. How can regioselectivity challenges in derivatization reactions be mitigated?
- Methodology :
- Protecting groups : Temporarily block the benzoic acid with tert-butyl esters during alkylation.
- Microwave synthesis : Enhance reaction specificity (e.g., 150°C, 30 min) .
Q. What mechanistic pathways explain its degradation under UV light or elevated temperatures?
- Methodology :
- LC-HRMS : Identify photoproducts (e.g., ring-opened aldehydes).
- Radical trapping : Add BHT to confirm ROS-mediated degradation .
Q. How do supramolecular interactions (e.g., π-stacking) influence its crystallographic packing?
Q. What green chemistry approaches can reduce waste in large-scale synthesis?
- Methodology :
- Catalyst recycling : Recover Pd nanoparticles via centrifugation (≥90% efficiency).
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
